Dehydrocholic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

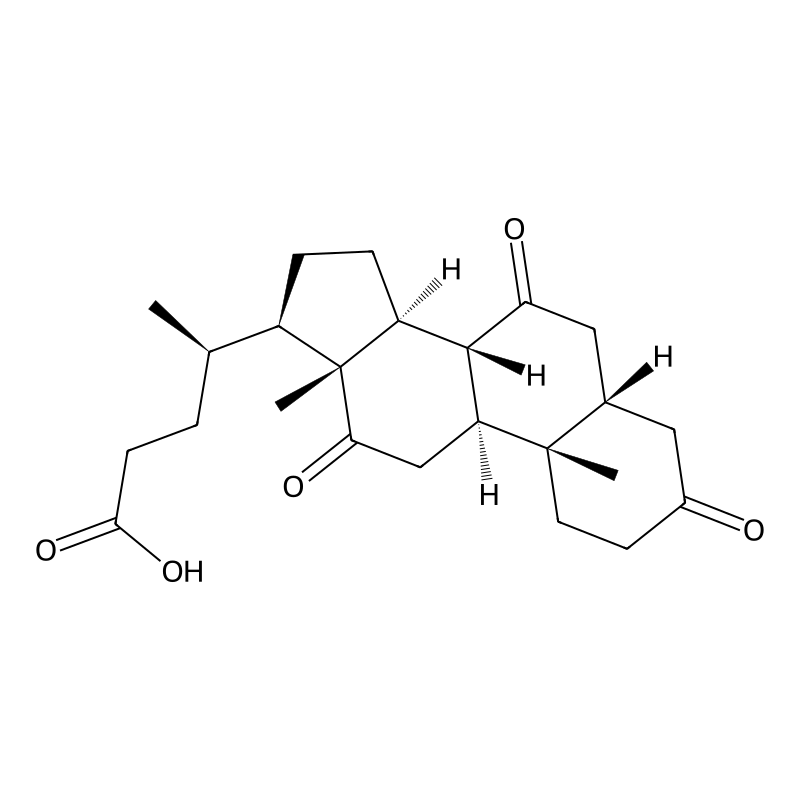

Dehydrocholic acid (DHC) is a semi-synthetic, tri-keto bile acid derivative (3,7,12-trioxo-5beta-cholan-24-oic acid) produced via the oxidation of cholic acid. Unlike natural primary bile acids that possess hydroxyl groups, DHC features ketone substitutions at the 3, 7, and 12 positions on the steroidal backbone [1]. This structural modification fundamentally alters its physicochemical profile, shifting its primary utility from a physiological lipid emulsifier to a specialized hydrocholeretic agent and pharmaceutical excipient. In procurement contexts, DHC is primarily sourced for in vivo hepatobiliary modeling, as a low-toxicity permeation enhancer in drug formulation, and as a rigid precursor in supramolecular chemistry and bile acid derivative synthesis .

Substituting dehydrocholic acid with natural bile acids, such as cholic acid (CA) or deoxycholic acid (DCA), compromises experimental and formulation integrity due to drastic differences in amphiphilicity. Natural bile acids are highly amphiphilic, forming micelles at low concentrations to solubilize lipids and cholesterol [1]. In contrast, the tri-keto structure of DHC severely restricts its ability to form typical micelles, resulting in a distinct hydrocholeretic effect—it stimulates a high volume of bile flow with exceptionally low specific gravity and minimal lipid content[2]. Consequently, utilizing CA or DCA in place of DHC in pharmacokinetic models or excipient matrices will inadvertently trigger unwanted lipid emulsification, alter membrane partitioning dynamics, and introduce higher systemic toxicity.

References

Critical Micelle Concentration (CMC) and Aggregation Behavior

The substitution of hydroxyl groups with keto groups drastically reduces the amphiphilic nature of the steroidal backbone. Experimental evaluations demonstrate that dehydrocholic acid exhibits a Critical Micelle Concentration (CMC) of approximately 130 mM, whereas its direct precursor, cholic acid, forms micelles at a significantly lower concentration of 11–13 mM[1]. This nearly 10-fold increase in CMC indicates that DHC does not readily self-associate into standard micelles under physiological or standard formulation conditions [2].

| Evidence Dimension | Critical Micelle Concentration (CMC) |

| Target Compound Data | ~130 mM |

| Comparator Or Baseline | Cholic Acid (~11–13 mM) |

| Quantified Difference | ~10-fold higher concentration required for aggregation |

| Conditions | Aqueous solution, standard physiological temperature |

Procuring DHC allows formulators to utilize high concentrations of the bile acid derivative for permeation enhancement without triggering premature micellar aggregation or unwanted lipid solubilization.

In Vivo Toxicity and Systemic Tolerability

Natural bile acids exhibit dose-limiting toxicity due to their strong surfactant properties, which can cause erythrocyte hemolysis and cellular membrane disruption. Toxicological assessments indicate that dehydrocholic acid is approximately 10 times less toxic than cholic acid in systemic applications [1]. This reduction in toxicity is directly attributed to its inability to form disruptive micelles at low concentrations, thereby preserving membrane integrity while still exerting its pharmacological or permeation-enhancing effects [2].

| Evidence Dimension | Relative systemic toxicity |

| Target Compound Data | ~10-fold lower toxicity |

| Comparator Or Baseline | Cholic Acid (Baseline toxicity) |

| Quantified Difference | 1 order of magnitude reduction in toxic potential |

| Conditions | Systemic in vivo administration |

The significantly lower toxicity profile makes DHC the preferred choice for high-dose preclinical models and oral formulations where natural bile acids would induce gastrointestinal or systemic adverse effects.

Modulation of Biliary Lipid Secretion

DHC functions as a potent hydrocholeretic rather than a standard choleretic. In vivo infusion studies in rat models demonstrate that while DHC significantly increases bile flow volume, it simultaneously reduces biliary phospholipid secretion to near-undetectable levels and suppresses cholesterol secretion to approximately 10% of baseline values [1]. In direct contrast, the infusion of cholic acid stimulates the secretion of both endogenous bile acids and biliary lipids [2].

| Evidence Dimension | Biliary lipid and cholesterol secretion |

| Target Compound Data | Phospholipids near-undetectable; Cholesterol reduced to ~10% of baseline |

| Comparator Or Baseline | Cholic Acid (Stimulates/increases lipid and cholesterol secretion) |

| Quantified Difference | Fundamental divergence in lipid transport mechanism |

| Conditions | In vivo infusion (rat model) |

DHC is strictly required for in vivo studies aiming to flush the biliary system or increase bile volume without confounding the model with elevated endogenous lipid and cholesterol transport.

Lipophilicity and Membrane Partitioning (LogP)

The physicochemical partitioning of DHC differs measurably from its hydroxylated counterparts. The experimental partition coefficient (LogP) for dehydrocholic acid is recorded at 1.64, whereas cholic acid exhibits a higher LogP of 2.02. This reduction in lipophilicity influences how the molecule interacts with phospholipid bilayers; rather than embedding deeply and disrupting the membrane like highly lipophilic bile salts, DHC interacts more superficially, acting as a non-micellar permeation enhancer [1].

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | 1.64 |

| Comparator Or Baseline | Cholic Acid (2.02) |

| Quantified Difference | 0.38 logarithmic units lower lipophilicity |

| Conditions | Standard octanol-water partitioning |

The specific LogP of DHC makes it a highly tailored candidate for drug delivery systems requiring moderate membrane fluidization without the aggressive lipophilic disruption caused by standard bile salts.

High-Volume, Low-Lipid Hepatobiliary Modeling

Due to its specific hydrocholeretic properties that reduce cholesterol secretion to 10% of baseline and nearly eliminate phospholipid secretion, DHC is utilized in in vivo models requiring increased bile flow without lipid loading. It is extensively used to study bile canalicular function and to flush biliary pathways in cholestasis research [1].

Low-Toxicity Permeation Enhancement in Drug Delivery

Leveraging its 10-fold lower toxicity and significantly higher CMC (~130 mM) compared to cholic acid, DHC is procured as a specialized excipient to enhance the bioavailability of poorly absorbed active pharmaceutical ingredients (e.g., cyclosporine A). It fluidizes membranes without forming disruptive micelles at typical formulation concentrations [2].

Precursor for Semi-Synthetic Bile Acid Derivatives

The rigid, tri-keto steroidal backbone of DHC serves as a highly defined starting material for the regio- and stereoselective synthesis of complex bile acid derivatives, including specialized host-guest supramolecular structures and modified ursodeoxycholic acid analogs[3].

References

- [1] Yousef, I. M., et al. 'Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats.' Digestion, 1990.

- [2] Mikov, M., et al. 'Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles.' Frontiers in Pharmacology, 2018.

- [3] Zheng, M.-M., et al. 'High Enantioselective and Large-Scale Production of Ursodeoxycholic Acid by Combination of Pd- and Hydroxysteroid Dehydrogenase-Catalyzed Hydrogenation.' ACS Sustainable Chemistry & Engineering, 2024.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

7786-84-7 (magnesium salt)

94107-86-5 (lithium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

94107-86-5

Absorption Distribution and Excretion

Administered dehydrocholic acid is excreted rapidly in bile as glycine- and taurine-conjugated bile acids.

No pharmacokinetic data available.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

General Manufacturing Information

Dates

Dehydrocholic Acid Ameliorates Sodium Taurocholate-Induced Acute Biliary Pancreatitis in Mice

Xiaoyu Zhang, Guang Xin, Shiyi Li, Zeliang Wei, Yue Ming, Jiyan Yuan, E Wen, Zhihua Xing, Kui Yu, Youping Li, Junhua Zhang, Boli Zhang, Hai Niu, Wen HuangPMID: 32475920 DOI: 10.1248/bpb.b20-00021

Abstract

Acute biliary pancreatitis (ABP) with a high mortality rate is an incurable digestive system disease induced by abnormal bile acid regurgitation due to the biliary obstruction. Dehydrocholic acid (DA) alleviates the severity of cholestatic hepatitis related to biliary inflammation, suggesting DA is potential to develop for the incurable ABP management. Here we identified DA potency and explored the underlying mechanism in ABP. Our data showed that DA administration not only reduced typically clinicopathological parameters including serum levels of amylase and lipase but also suppressed pancreatic tissue edema, necrosis and trypsin activation in ABP mice. We also found that DA significantly reduced the necrosis of pancreatic acinar cells induced by sodium taurocholate (NaT). Further experimental data showed the significant inhibitions of DA on mitochondrial membrane potential depolarization, ATP exhaustion, calcium overload and reactive oxygen species (ROS) erupted in acinar cells induced by NaT, indicating DA could avert acinar cell death through protecting the mitochondrial function, scavenging excessive oxidative stress and balancing calcium. The comprehensive study found DA elevated the expression of transcription factor EB (TFEB) in vitro thus to increase the functional lysosome content. Indeed, DA decreased the Microtubule-associated protein light chain 3 (LC3) II/I ratio as well as ubiquitin-binding protein p62 and Parkin expressions in vivo and in vitro, revealing autophagy restoration maybe through the improvement of TFEB-mediated lysosome biogenesis. These data indicate that DA improves ABP through the mitochondrial protection, antioxidant ability enhancement and autophagy recovery. In conclusion, our study proposes a potential therapy strategy for the incurable ABP.Effect of dehydrocholic acid conjugated with a hydrocarbon on a lipid bilayer composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine

Keita Hayashi, Kazutoshi Morimoto, Toshiyuki Kamei, Eiko Mieda, Sosaku Ichikawa, Takashi Kuroiwa, Sakiko Fujita, Hidemi Nakamura, Hiroshi UmakoshiPMID: 31121382 DOI: 10.1016/j.colsurfb.2019.05.009

Abstract

The effects of bile acids, dehydrocholic acid (DHA) and DHA conjugated with a hydrocarbon (6-aminohexanoate; 6A-DHA) were evaluated using a lipid bilayer composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). DOPC formed a homogenous thin membrane in presence or absence of the DHA, while 20 mol% 6A-DHA induced phase separation on the DOPC thin membrane. It was observed formation of a stomatocyte-like liposomes when these membranes were suspended in a basic solvent. Generally, liposome formation can be prevented by some bile acids. It was found that DHA and 6A-DHA did not disrupt liposome formation, while DHA and 6A-DHA perturbed the liposomal membrane, resulting in increased local-fluidity due to the bent structure of DHA and 6A-DHA. DHA and 6A-DHA showed completely different effects on the hydrophobicity of the boundary surface of DOPC liposome membranes. The steroidal backbone of DHA was found to prevent the insertion of water molecules into the liposomal membrane, whereas 6A-DHA did not show the same behavior which was attributed to its conjugated hydrocarbon.Dynamic mechanistic modeling of the multienzymatic one-pot reduction of dehydrocholic acid to 12-keto ursodeoxycholic acid with competing substrates and cofactors

Boqiao Sun, Florian Hartl, Kathrin Castiglione, Dirk Weuster-BotzPMID: 25641915 DOI: 10.1002/btpr.2036

Abstract

Ursodeoxycholic acid (UDCA) is a bile acid which is used as pharmaceutical for the treatment of several diseases, such as cholesterol gallstones, primary sclerosing cholangitis or primary biliary cirrhosis. A potential chemoenzymatic synthesis route of UDCA comprises the two-step reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid (12-keto-UDCA), which can be conducted in a multienzymatic one-pot process using 3α-hydroxysteroid dehydrogenase (3α-HSDH), 7β-hydroxysteroid dehydrogenase (7β-HSDH), and glucose dehydrogenase (GDH) with glucose as cosubstrate for the regeneration of cofactor. Here, we present a dynamic mechanistic model of this one-pot reduction which involves three enzymes, four different bile acids, and two different cofactors, each with different oxidation states. In addition, every enzyme faces two competing substrates, whereas each bile acid and cofactor is formed or converted by two different enzymes. First, the kinetic mechanisms of both HSDH were identified to follow an ordered bi-bi mechanism with EBQ-type uncompetitive substrate inhibition. Rate equations were then derived for this mechanism and for mechanisms describing competing substrates. After the estimation of the model parameters of each enzyme independently by progress curve analyses, the full process model of a simple batch-process was established by coupling rate equations and mass balances. Validation experiments of the one-pot multienzymatic batch process revealed high prediction accuracy of the process model and a model analysis offered important insight to the identification of optimum reaction conditions.What we counted

Robert L RosenthalPMID: 23352263 DOI: 10.1016/j.amjcard.2012.12.028

Abstract

Design, Synthesis and Bioactive Evaluation of Oxime Derivatives of Dehydrocholic Acid as Anti-Hepatitis B Virus Agents

Zhuocai Wei, Jie Tan, Xinhua Cui, Min Zhou, Yunhou Huang, Ning Zang, Zhaoni Chen, Wanxing WeiPMID: 32722086 DOI: 10.3390/molecules25153359

Abstract

Oxime derivatives of dehydrocholic acid and its esters were designed for anti-hepatitis B virus (HBV) drugs according to principles of assembling active chemical fragments. Twelve compounds were synthesized from dehydrocholic acid by esterification and oxime formation, and their anti-hepatitis B virus (HBV) activities were evaluated with HepG 2.2.15 cells. Results showed that 5 compounds exhibited more effective inhibition of HBeAg than positive control, among themand

showed significant anti-HBV activities on inhibiting secretion of HBeAg (IC

= 49.39 ± 12.78 μM, SI

= 11.03; IC

= 96.64 ± 28.99 μM, SI

= 10.35) compared to the Entecavir (IC

= 161.24 μM, SI = 3.72). Molecular docking studies showed that most of these compounds interacted with protein residues of heparan sulfate proteoglycan (HSPG) in host hepatocyte and bile acid receptor.

One-step synthesis of 12-ketoursodeoxycholic acid from dehydrocholic acid using a multienzymatic system

Luo Liu, Michael Braun, Gabi Gebhardt, Dirk Weuster-Botz, Ralf Gross, Rolf D SchmidPMID: 22899496 DOI: 10.1007/s00253-012-4340-5

Abstract

12-ketoursodeoxycholic acid (12-keto-UDCA) is a key intermediate for the synthesis of ursodeoxycholic acid (UDCA), an important therapeutic agent for non-surgical treatment of human cholesterol gallstones and various liver diseases. The goal of this study is to develop a new enzymatic route for the synthesis 12-keto-UDCA based on a combination of NADPH-dependent 7β-hydroxysteroid dehydrogenase (7β-HSDH, EC 1.1.1.201) and NADH-dependent 3α-hydroxysteroid dehydrogenase (3α-HSDH, EC 1.1.1.50). In the presence of NADPH and NADH, the combination of these enzymes has the capacity to reduce the 3-carbonyl- and 7-carbonyl-groups of dehydrocholic acid (DHCA), forming 12-keto-UDCA in a single step. For cofactor regeneration, an engineered formate dehydrogenase, which is able to regenerate NADPH and NADH simultaneously, was used. All three enzymes were overexpressed in an engineered expression host Escherichia coli BL21(DE3)Δ7α-HSDH devoid of 7α-hydroxysteroid dehydrogenase, an enzyme indigenous to E. coli, in order to avoid formation of the undesired by-product 12-chenodeoxycholic acid in the reaction mixture. The stability of enzymes and reaction conditions such as pH value and substrate concentration were evaluated. No significant loss of activity was observed after 5 days under reaction condition. Under the optimal condition (10 mM of DHCA and pH 6), 99 % formation of 12-keto-UDCA with 91 % yield was observed.Multi-enzymatic one-pot reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid with whole-cell biocatalysts

Boqiao Sun, Christina Kantzow, Sven Bresch, Kathrin Castiglione, Dirk Weuster-BotzPMID: 22806613 DOI: 10.1002/bit.24606

Abstract

Ursodeoxycholic acid (UDCA) is a bile acid of industrial interest as it is used as an agent for the treatment of primary sclerosing cholangitis and the medicamentous, non-surgical dissolution of gallstones. Currently, it is prepared industrially from cholic acid following a seven-step chemical procedure with an overall yield of <30%. In this study, we investigated the key enzymatic steps in the chemo-enzymatic preparation of UDCA-the two-step reduction of dehydrocholic acid (DHCA) to 12-keto-ursodeoxycholic acid using a mutant of 7β-hydroxysteroid dehydrogenase (7β-HSDH) from Collinsella aerofaciens and 3α-hydroxysteroid dehydrogenase (3α-HSDH) from Comamonas testosteroni. Three different one-pot reaction approaches were investigated using whole-cell biocatalysts in simple batch processes. We applied one-biocatalyst systems, where 3α-HSDH, 7β-HSDH, and either a mutant of formate dehydrogenase (FDH) from Mycobacterium vaccae N10 or a glucose dehydrogenase (GDH) from Bacillus subtilis were expressed in a Escherichia coli BL21(DE3) based host strain. We also investigated two-biocatalyst systems, where 3α-HSDH and 7β-HSDH were expressed separately together with FDH enzymes for cofactor regeneration in two distinct E. coli hosts that were simultaneously applied in the one-pot reaction. The best result was achieved by the one-biocatalyst system with GDH for cofactor regeneration, which was able to completely convert 100 mM DHCA to >99.5 mM 12-keto-UDCA within 4.5 h in a simple batch process on a liter scale.Novel whole-cell biocatalysts with recombinant hydroxysteroid dehydrogenases for the asymmetric reduction of dehydrocholic acid

Michael Braun, Boqiao Sun, Bernd Anselment, Dirk Weuster-BotzPMID: 22581067 DOI: 10.1007/s00253-012-4072-6

Abstract

Ursodeoxycholic acid is an important pharmaceutical so far chemically synthesized from cholic acid. Various biocatalytic alternatives have already been discussed with hydroxysteroid dehydrogenases (HSDH) playing a crucial role. Several whole-cell biocatalysts based on a 7α-HSDH-knockout strain of Escherichia coli overexpressing a recently identified 7β-HSDH from Collinsella aerofaciens and a NAD(P)-bispecific formate dehydrogenase mutant from Mycobacterium vaccae for internal cofactor regeneration were designed and characterized. A strong pH dependence of the whole-cell bioreduction of dehydrocholic acid to 3,12-diketo-ursodeoxycholic acid was observed with the selected recombinant E. coli strain. In the optimal, slightly acidic pH range dehydrocholic acid is partly undissolved and forms a suspension in the aqueous solution. The batch process was optimized making use of a second-order polynomial to estimate conversion as function of initial pH, initial dehydrocholic acid concentration, and initial formate concentration. Complete conversion of 72 mM dehydrocholic acid was thus made possible at pH 6.4 in a whole-cell batch process within a process time of 1 h without cofactor addition. Finally, a NADH-dependent 3α-HSDH from Comamonas testosteroni was expressed additionally in the E. coli production strain overexpressing the 7β-HSDH and the NAD(P)-bispecific formate dehydrogenase mutant. It was shown that this novel whole-cell biocatalyst was able to convert 50 mM dehydrocholic acid directly to 12-keto-ursodeoxycholic acid with the formation of only small amounts of intermediate products. This approach may be an efficient process alternative which avoids the costly chemical epimerization at C-7 in the production of ursodeoxycholic acid.Experimental protoporphyria: effect of bile acids on liver damage induced by griseofulvin

María Del Carmen Martinez, Silvina Fernanda Ruspini, Susana Graciela Afonso, Roberto Meiss, Ana Maria Buzaleh, Alcira BatllePMID: 25945334 DOI: 10.1155/2015/436319

Abstract

The effect of bile acids administration to an experimental mice model of Protoporphyria produced by griseofulvin (Gris) was investigated. The aim was to assess whether porphyrin excretion could be accelerated by bile acids treatment in an attempt to diminish liver damage induced by Gris. Liver damage markers, heme metabolism, and oxidative stress parameters were analyzed in mice treated with Gris and deoxycholic (DXA), dehydrocholic (DHA), chenodeoxycholic, or ursodeoxycholic (URSO). The administration of Gris alone increased the activities of glutathione reductase (GRed), superoxide dismutase (SOD), alkaline phosphatase (AP), gamma glutamyl transpeptidase (GGT), and glutathione-S-transferase (GST), as well as total porphyrins, glutathione (GSH), and cytochrome P450 (CYP) levels in liver. Among the bile acids studied, DXA and DHA increased PROTO IX excretion, DXA also abolished the action of Gris, reducing lipid peroxidation and hepatic GSH and CYP levels, and the activities of GGT, AP, SOD, and GST returned to control values. However, porphyrin accumulation was not prevented by URSO; instead this bile acid reduced ALA-S and the antioxidant defense enzymes system activities. In conclusion, we postulate that DXA acid would be more effective to prevent liver damage induced by Gris.Ursodeoxycholic acid is conjugated with taurine to promote secretin-stimulated biliary hydrocholeresis in the normal rat

Miriam Úriz, Elena Sáez, Jesús Prieto, Juan F Medina, Jesús M BanalesPMID: 22194894 DOI: 10.1371/journal.pone.0028717

Abstract

Secretin induces bicarbonate-rich hydrocholeresis in healthy individuals, but not in untreated patients with primary biliary cirrhosis (PBC). Ursodeoxycholic acid (UDCA)--the first choice treatment for PBC--restores the secretin response. Compared with humans, secretin has poor effect in experimental normal-rat models with biliary drainage, although it may elicit hydrocholeresis when the bile-acid pool is maintained. In view of the benefits of UDCA in PBC, we used normal-rat models to unravel the acute contribution of UDCA (and/or taurine-conjugated TUDCA) for eliciting the biliary secretin response.Intravascular and/or intrabiliary administration of agonists and inhibitors was performed in normal rats with biliary monitoring. Secretin/bile-acid interplay was analyzed in 3D cultured rat cholangiocytes that formed expansive cystic structures with intralumenal hydroionic secretion.

In vivo, secretin stimulates hydrocholeresis upon UDCA/TUDCA infusion, but does not modify the intrinsic hypercholeretic effect of dehydrocholic acid (DHCA). The former effect is dependent on microtubule polymerization, and involves PKCα, PI3K and MEK pathways, as shown by colchicine (i.p.) and retrograde biliary inhibitors. In vitro, while secretin alone accelerates the spontaneous expansion of 3D-cystic structures, this effect is enhanced in the presence of TUDCA, but not UDCA or DHCA. Experiments with inhibitors and Ca(2+)-chelator confirmed that the synergistic effect of secretin plus TUDCA involves microtubules, intracellular Ca(2+), PKCα, PI3K, PKA and MEK pathways. Gene silencing also demonstrated the involvement of the bicarbonate extruder Ae2.

UDCA is conjugated in order to promote secretin-stimulated hydrocholeresis in rats through Ae2, microtubules, intracellular Ca(2+), PKCα, PI3K, PKA, and MEK.

Explore Compound Types